

Technical Guide: Physical, Chemical, and Biological Properties of RTIL 13

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Compound of Interest

Compound Name: RTIL 13

Cat. No.: B15569882

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RTIL 13, identified by the CAS number 1009376-10-6, is a potent inhibitor of dynamin I and II. Contrary to what its name might suggest, **RTIL 13** is not a conventional room-temperature ionic liquid but a complex quaternary ammonium salt with significant biological activity. Its chemical name is 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide. This guide provides a comprehensive overview of its known physical, chemical, and biological properties, with a focus on its application in drug discovery and development as a dynamin inhibitor.

Physical and Chemical Properties

Currently, there is limited publicly available data on the specific physical properties of **RTIL 13**. The information that has been gathered is summarized in the table below. For context, a related series of room-temperature ionic liquids based on a similar scaffold have been reported to be thermally stable up to at least 250 °C[1].

Table 1: Summary of Known Physical and Chemical Properties of **RTIL 13**

Property	Value	Reference
CAS Number	1009376-10-6	
Molecular Formula	C ₃₀ H ₅₅ BrN ₂ O ₃	
Molecular Weight	571.68 g/mol	
Appearance	Solid	
Purity	>98%	
Solubility	Soluble in DMSO to 20 mM	
Thermal Stability	A series of related compounds are stable up to at least 250 °C.	

Biological Activity and Mechanism of Action

RTIL 13 is a potent inhibitor of the GTPase activity of dynamin I and dynamin II. Dynamins are large GTPases essential for the fission of nascent vesicles from parent membranes, a critical step in processes such as receptor-mediated endocytosis and synaptic vesicle recycling. **RTIL 13** also targets the pleckstrin homology (PH) lipid-binding domain of dynamin. By inhibiting dynamin, **RTIL 13** effectively blocks these endocytic pathways.

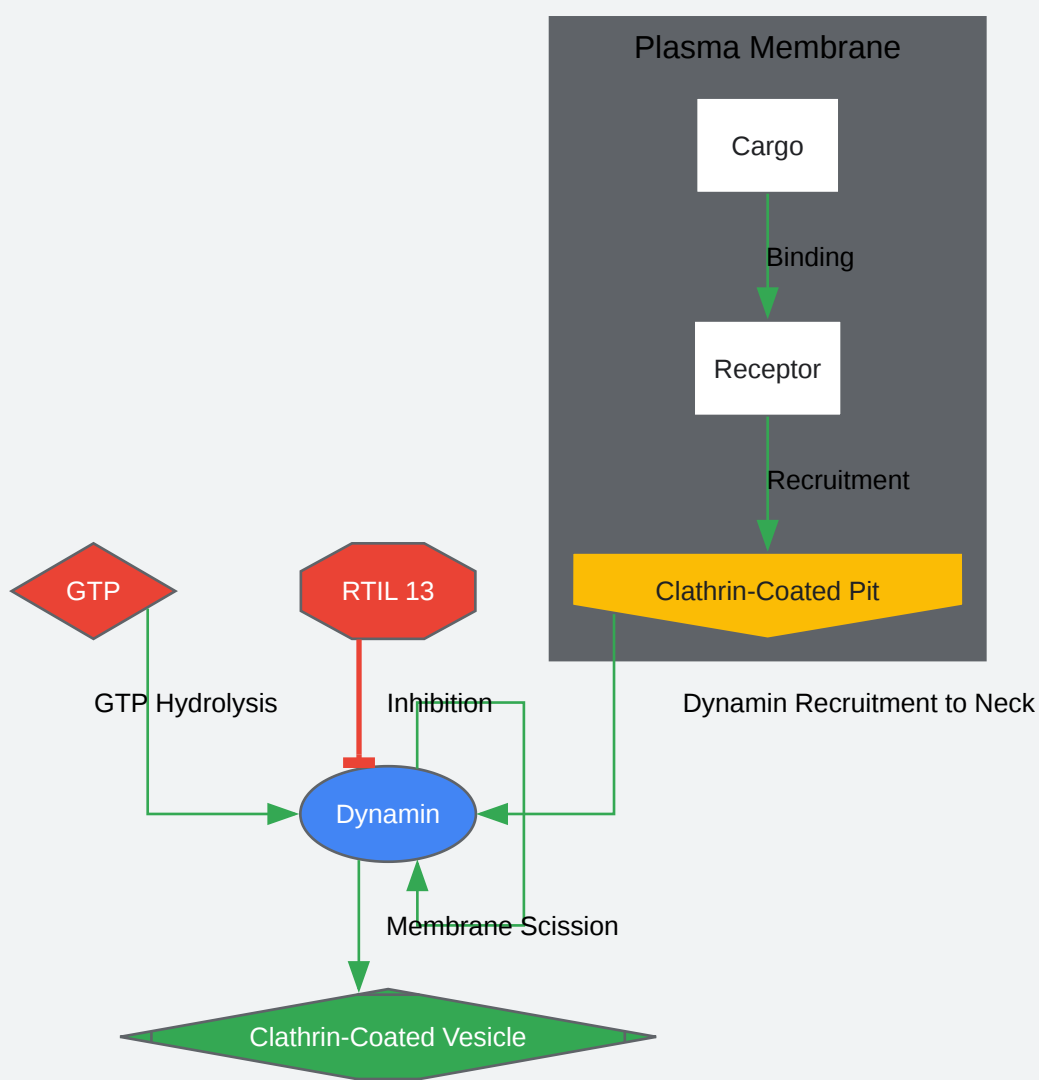
Table 2: Biological Activity of **RTIL 13**

Target/Process	IC ₅₀ Value	Reference
Dynamin I GTPase	2.3 µM	
Receptor-mediated endocytosis	9.3 µM	
Synaptic vesicle endocytosis	7.1 µM	

Dynamin-Mediated Endocytosis Signaling Pathway

The process of clathrin-mediated endocytosis, a major pathway for the uptake of nutrients, signaling molecules, and pathogens, is heavily reliant on dynamin. The process begins with the binding of cargo to receptors on the cell surface, leading to the formation of a clathrin-coated pit. Dynamin is then recruited to the neck of this budding vesicle, where it assembles into a helical collar. Upon GTP hydrolysis, dynamin constricts and severs the vesicle from the plasma membrane. **RTIL 13** inhibits this crucial scission step.

Figure 1: Mechanism of Dynamin Inhibition by RTIL 13



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Caption: Figure 1: Mechanism of Dynamin Inhibition by **RTIL 13**.

Experimental Protocols

Determination of Physical Properties

Given the lack of specific data for **RTIL 13**, researchers may need to determine its physical properties experimentally. Standard protocols for these measurements are outlined below.

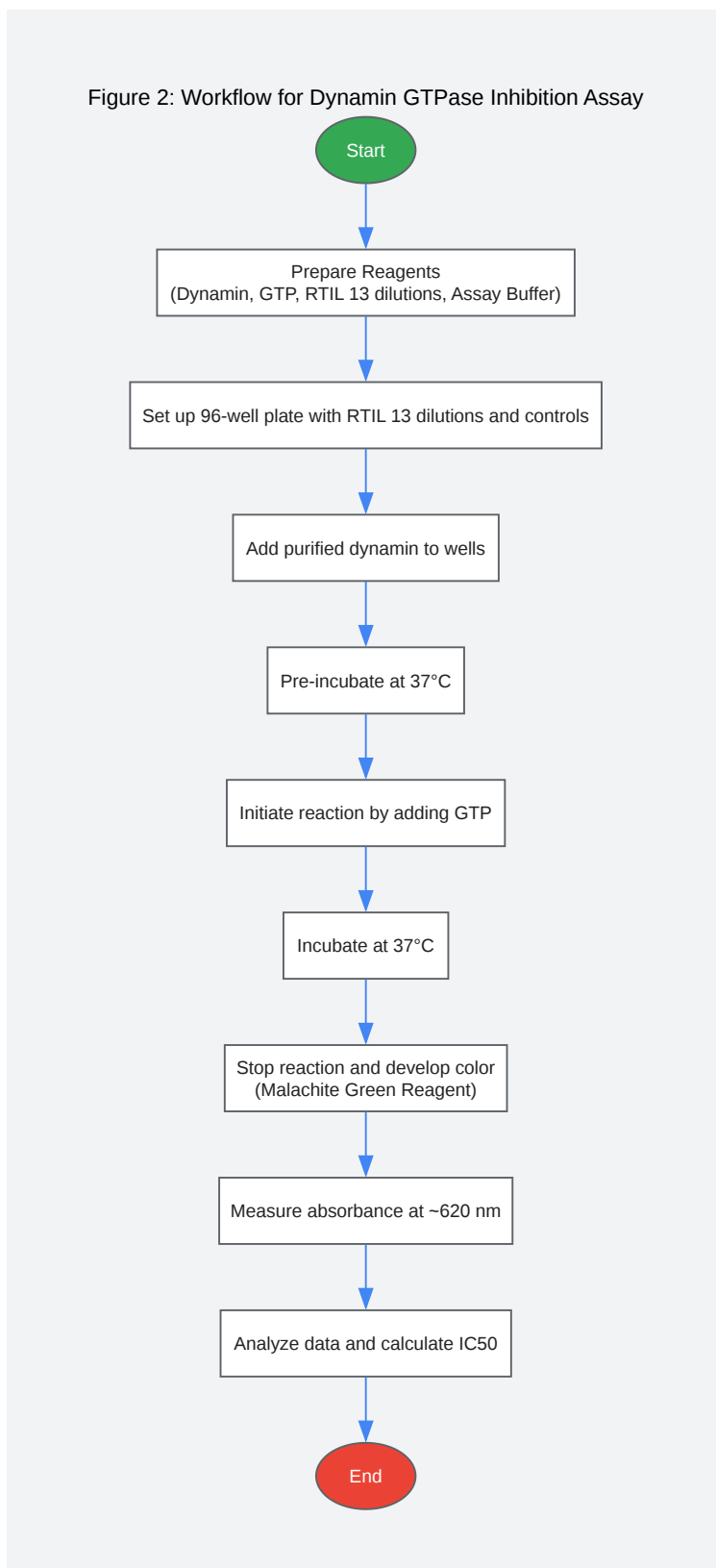
- Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, glass transition, and other thermal events. TGA measures the change in mass of a sample as a function of temperature or time, indicating thermal stability and decomposition temperatures.
- Methodology:
 - A small, accurately weighed sample of **RTIL 13** (typically 1-5 mg) is placed in an aluminum pan.
 - The pan is sealed and placed in the DSC/TGA instrument alongside an empty reference pan.
 - The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
 - For DSC, the heat flow is recorded, and the melting point is determined from the peak of the endothermic transition.
 - For TGA, the mass loss is recorded, and the onset of decomposition is determined as the temperature at which significant mass loss begins.
- Principle: The solubility of a compound in a particular solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
- Methodology (Shake-Flask Method):
 - An excess amount of solid **RTIL 13** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers) in a sealed vial.

- The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of **RTIL 13** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present) or High-Performance Liquid Chromatography (HPLC).

Biological Assays

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin, providing a measure of its enzymatic activity. The effect of an inhibitor like **RTIL 13** is quantified by the reduction in Pi formation.

Figure 2: Workflow for Dynamin GTPase Inhibition Assay

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Caption: Figure 2: Workflow for Dynamin GTPase Inhibition Assay.

- Materials:
 - Purified dynamin protein
 - **RTIL 13**
 - Guanosine triphosphate (GTP) solution
 - Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)
 - Malachite Green reagent
 - Phosphate standards
 - 96-well microplate
 - Microplate reader
- Methodology:
 - Reagent Preparation: Prepare serial dilutions of **RTIL 13** in the assay buffer. Prepare a working solution of GTP and phosphate standards.
 - Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin solution, and the **RTIL 13** dilutions to their respective wells. Include controls without the inhibitor and without the enzyme.
 - Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
 - Reaction Initiation: Start the reaction by adding the GTP working solution to all wells.
 - Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
 - Stop and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. Allow time for color development.
 - Measurement: Read the absorbance at approximately 620 nm using a microplate reader.

- Data Analysis: Generate a phosphate standard curve to convert absorbance values to the amount of Pi released. Calculate the percentage of inhibition for each **RTIL 13** concentration relative to the control without inhibitor and determine the IC₅₀ value.

Safety and Handling

The Safety Data Sheet (SDS) for **RTIL 13** indicates that it is a solid and is stable under recommended storage conditions. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Standard laboratory safety precautions, including wearing personal protective equipment such as gloves, lab coat, and safety glasses, should be followed when handling this compound.

Conclusion

RTIL 13 is a valuable research tool for studying the role of dynamin in cellular processes. While its name is a potential source of confusion, its identity as a potent and specific dynamin inhibitor is well-established. This guide provides a summary of its known properties and the experimental protocols necessary for its characterization and use in a research setting. Further studies are required to fully elucidate its physical and chemical properties, which will be crucial for its potential development as a therapeutic agent.

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References

- 1. From Spanish fly to room-temperature ionic liquids (RTILs): synthesis, thermal stability and inhibition of dynamin 1 GTPase by a novel class of RTILs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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